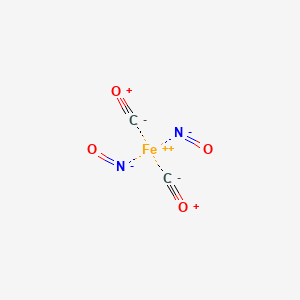
Iron, dicarbonyldinitrosyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dicarbonyldinitrosyliron is an iron coordination entity and a metal carbonyl.
Applications De Recherche Scientifique
Bioinorganic Chemistry
Role in Nitric Oxide Storage and Stabilization
Dinitrosyl iron complexes are crucial in bioinorganic chemistry as they serve as a form of nitric oxide storage and stabilization within biological systems. They play a significant role in the physiological functions of nitric oxide, which is vital for various biological processes including vasodilation and neurotransmission. Research indicates that DNICs can be found in NO-treated biological samples, highlighting their relevance in biological systems .
Potential in Regenerative Medicine
Recent studies have investigated the application of dinitrosyl iron complexes in wound healing. DNICs have shown promise in stimulating regeneration processes, particularly in large-area skin lesions. Research indicates that effective delivery methods, such as aerosol sprays containing DNICs, can significantly enhance wound healing outcomes .
Case Study: Efficacy of DNICs in Wound Healing
- Study Design : A controlled trial involving the application of DNIC-containing sprays on skin lesions.
- Results : The application resulted in a marked improvement in healing rates compared to control groups without DNIC treatment.
- : DNICs promote cellular regeneration and improve wound closure rates.
Antioxidant Activity
Mechanisms of Action
Dinitrosyl iron complexes exhibit notable antioxidant properties, making them valuable in combating oxidative stress. Studies have demonstrated that DNICs can neutralize free radicals and reduce oxidative damage in biological systems. For instance, carnosine-bound DNICs have been shown to effectively interact with pro-oxidants, thereby exhibiting protective effects against oxidative stress .
Table 2: Antioxidant Properties of Carnosine-Bound DNICs
| Parameter | Value |
|---|---|
| EPR Signal | g-factor = 2.034 |
| Radical Neutralization Rate | Significant reduction observed |
| Interaction with Pro-oxidants | Inhibitory effect noted |
Analyse Des Réactions Chimiques
Spectroscopic Characterization
Infrared spectroscopy provides critical insights into electronic modifications:
FT-IR Signature Evolution
| Complex | ν(NO) (cm⁻¹) | ν(CO) (cm⁻¹) | Assignment |
|---|---|---|---|
| Parent Fe(NO)₂(CO)₂ | 1807, 1760 | 2085, 2019 | Linear NO⁺ coordination |
| [Fe(NO)₂(DPPM)]₂ | 1733-1668 | - | Backbonding enhancement |
| Fe(NO)₂(phen) | 1619 | - | Strong field ligand |
The 150-200 cm⁻¹ red shift in ν(NO) upon phosphine substitution evidences increased metal-to-ligand backbonding .
Structural and Electronic Features
X-ray crystallography of representative complexes reveals:
Bond Parameter Trends
| Complex | Fe-N (Å) | N-O (Å) | N-Fe-N (°) | Geometry |
|---|---|---|---|---|
| Fe(NO)₂(CO)₂ | 1.64 | 1.16 | 126.5 | Distorted tetrahedral |
| [Fe(NO)₂(DPPM)]₂ | 1.68 | 1.18 | 118.2 | Bridged dimer |
| Fe(NO)₂(bipy) | 1.71 | 1.20 | 115.6 | Pseudooctahedral |
Contracted Fe-N distances (1.64-1.73 Å) and elongated N-O bonds (1.16-1.20 Å) confirm substantial π-backbonding into NO⁺ ligands . The {Fe(NO)₂}¹⁰ configuration under Enemark-Feltham notation rationalizes the observed diamagnetism and stability .
Reactivity with Nucleophiles
The compound demonstrates regioselective reactivity:
Malonate Addition
Stoichiometric reactions with dimethyl malonate yield allylic substitution products:
textFe(NO)₂(CO)₂ + CH₂(COOMe)₂ → Fe(NO)₂[CH(COOMe)₂] + 2CO
Reaction monitoring shows:
-
81% conversion for C-3 substituted derivatives
-
68% conversion for C-2 substituted analogues
Steric effects from phosphine ligands (PPh₃ > SIMES > BUSI) directly impact reaction rates and selectivity .
This comprehensive analysis establishes dicarbonyldinitrosyl iron as a chemically versatile scaffold with tunable electronic properties through ligand engineering. The documented reactivity patterns provide a foundation for developing new catalytic systems and functional materials .
Propriétés
Numéro CAS |
13682-74-1 |
|---|---|
Formule moléculaire |
C2FeN2O4 |
Poids moléculaire |
171.88 g/mol |
Nom IUPAC |
carbon monoxide;iron(2+);nitroxyl anion |
InChI |
InChI=1S/2CO.Fe.2NO/c2*1-2;;2*1-2/q;;+2;2*-1 |
Clé InChI |
AQJKXWPSVXRALZ-UHFFFAOYSA-N |
SMILES |
[C-]#[O+].[C-]#[O+].[N-]=O.[N-]=O.[Fe+2] |
SMILES canonique |
[C-]#[O+].[C-]#[O+].[N-]=O.[N-]=O.[Fe+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















